molecular formula C10H13NO2 B1679774 Phenacetin CAS No. 62-44-2

Phenacetin

Cat. No.: B1679774
CAS No.: 62-44-2
M. Wt: 179.22 g/mol
InChI Key: CPJSUEIXXCENMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules that play a vital role in pain sensation and modulation .

Mode of Action

This compound’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, this compound has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

This compound disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . In vivo, one of two reactions occur. Usually, this compound’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Pharmacokinetics

This compound is metabolized in the body to paracetamol .

Result of Action

The molecular and cellular effects of this compound’s action include pain relief and fever reduction due to its analgesic and antipyretic properties . It’s important to note that a minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Action Environment

Environmental factors such as diet and exposure to other chemicals can influence the action of this compound. For instance, cigarette smoking has been shown to decrease the bioavailability of this compound and increase dosage requirements of other drugs by enhancing their rate of metabolism . Similarly, dietary factors such as the intake of charcoal-broiled food, which introduces polycyclic hydrocarbons into foods, have been shown to enhance the metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Phenacetin is involved in various biochemical reactions. The major metabolites of this compound are paracetamol, free and conjugated, and phenetidine . No N-hydroxythis compound was found, but experiments with N-hydroxythis compound as substrate showed that at low concentrations (as might be formed from this compound) it disappeared very rapidly from cell suspensions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been observed that this compound can be degraded by the bacterium Rhodococcus sp. Strain PNT-23 . This strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Two key intermediates were identified during this compound biodegradation by the strain PNT-23: N-acetyl-4-aminophenol and 4-aminophenol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The isolated strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The metabolism of this compound and some of its metabolites have been examined in isolated rat hepatocytes . The overall pattern of metabolism was similar to that found in vivo by others .

Metabolic Pathways

This compound is involved in various metabolic pathways. The major metabolites of this compound were paracetamol, free and conjugated, and phenetidine .

Properties

IUPAC Name

N-(4-ethoxyphenyl)acetamide
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InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
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InChI Key

CPJSUEIXXCENMM-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
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Molecular Formula

C10H13NO2
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DSSTOX Substance ID

DTXSID1021116
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Molecular Weight

179.22 g/mol
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Physical Description

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder
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Boiling Point

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP
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Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C
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Vapor Pressure

6.29X10-7 mm Hg at 25 °C
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Mechanism of Action

The present study was aimed to test the possible cyclooxygenase (COX)-1/COX-2 selectivity of the old analgesic drug phenacetin and its metabolite p-phenetidine, which exhibits high renal toxicity. Paracetamol (acetaminophen), the main metabolite of phenacetin with low renal toxicity, and indomethacin were selected as reference compounds. Collagen-stimulated platelet thromboxane B2 (TxB2) production and phorbol 12-myristate-13-acetate (PMA)-induced neutrophil prostaglandin E2 (PGE2) synthesis were used as indicators for COX-1 and COX-2 activity, respectively. Phenacetin was even less potent than paracetamol to reduce the production of both TxB2 and PGE2, and no clear preference for either of the COX-enzymes was seen. P-phenetidine was a more potent inhibitor, already at nanomolar level, of the synthesis of these prostanoids than indomethacin and showed some preference to COX-2 inhibition. Somewhat higher, micromolar, concentrations of p-phenetidine also reduced COX-2 expression in neutrophils. We suggest that the very potent inhibitory activity of p-phenetidine on PGE2 synthesis combined with the reduction of COX-2 expression could explain the renal papillary necrosis in phenacetin kidney., Analgesic nephropathy is a unique drug-induced kidney disease characterized pathologically by renal papillary necrosis and chronic interstitial nephritis, and is the result of excessive consumption of combination antipyretic analgesics. The clinical features of the disorder relate mainly to the papillary necrosis, renal colic, and obstructive uropathy and the development of chronic renal failure in a small percentage of patients. There are significant geographic variations in the clinical features that may be related to the differing combinations of analgesics. The pathogenesis of the disease is in part related to the kidneys' ability to concentrate drugs in the papillae. The following sequence of events presents a plausible explanation for the evolution of the disease. If a combination of phenacetin and aspirin is ingested, the following steps occur. Phenacetin is converted in the gut and liver to acetaminophen by first-pass metabolism. Acetaminophen is then taken up by the kidney and excreted. During its excretion, acetaminophen becomes concentrated in the papillae of the kidney during physiologic degrees of antidiuresis, the concentration being up to five times the intracellular concentration of other tissues. Acetaminophen undergoes oxidative metabolism by prostaglandin H synthase to a reactive quinoneimine that is conjugated to glutathione. If acetaminophen is present alone, there is sufficient glutathione generated in the papillae to detoxify the reactive intermediate. If the acetaminophen is ingested with aspirin, the aspirin is converted to salicylate and salicylate becomes highly concentrated in both the cortex and papillae of the kidney. Salicylate is a potent depletor of glutathione. The mechanism is not completely understood; however, the inhibition of the production of NADPH via the pentose shunt is a possible explanation. With the cellular glutathione depleted, the reactive metabolite of acetaminophen then produces lipid peroxides and arylation of tissue proteins, ultimately resulting in necrosis of the papillae., The mechanism of analgesic action has not been fully determined. Acetaminophen may act predominantly by inhibiting prostaglandin synthesis in the central nervous system (CNS) and, to a lesser extent, through peripheral action by blocking pain impulse generation. The peripheral action may also be due to inhibition of of the synthesis or actions of other substances that sensitive pain receptors to mechanical or chemical stimulation. /Acetaminophen/, Acetaminophen probably produces antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased blood flow through the skin, sweating, and heat loss. The central action probably involves inhibition of prostaglandin synthesis in the hypothalamus. /Acetaminophen/
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Impurities

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%.
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Color/Form

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER

CAS No.

62-44-2, 40674-52-0
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Melting Point

273 to 280 °F (NTP, 1992), 134-135 °C
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Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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